1,1-Diphenyl-2-butynyl cyclohexylcarbamate

neurotoxicity intrathecal canine model

NH₂-bearing acetylenic carbamates cause vincristine-like neurotoxicity; chain-length effects on alkylation kinetics remain unresolved. This N-cycloaliphatic carbamate is the solution. • Retains in vivo antitumor activity with near-zero in vitro cytotoxicity • Documented neurotoxicity advantage: only transient effects vs. paralysis with NH₂ analogs • Butynyl chain (ΔLogP ≈ +0.5): isolates alkyne-length contribution to therapeutic index • MW 347.45: distinct mass for LC-MS/MS method development vs. Enpromate (333.43) CoA provided; global shipping.

Molecular Formula C23H25NO2
Molecular Weight 347.4 g/mol
CAS No. 20930-10-3
Cat. No. B13944798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenyl-2-butynyl cyclohexylcarbamate
CAS20930-10-3
Molecular FormulaC23H25NO2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3
InChIInChI=1S/C23H25NO2/c1-2-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-22(25)24-21-16-10-5-11-17-21/h3-4,6-9,12-15,21H,5,10-11,16-17H2,1H3,(H,24,25)
InChIKeyKZXTZKHKWSPGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Diphenyl-2-butynyl Cyclohexylcarbamate: Chemical & Pharmacologic Profile


1,1-Diphenyl-2-butynyl cyclohexylcarbamate (CAS 20930-10-3; molecular formula C₂₃H₂₅NO₂; MW 347.45 g/mol) is a synthetic acetylenic carbamate belonging to the N-cycloaliphatic subclass first described by Dillard, Poore, and Easton at Lilly Research Laboratories [1]. Structurally, it features a 1,1-diphenyl-2-butyn-1-ol core esterified with cyclohexylisocyanate. This compound class was historically investigated as alkylating antineoplastic agents, with the propynyl homolog (Enpromate, NSC-112682, CAS 10087-89-5) advancing to clinical evaluation [2]. The butynyl extension distinguishes 20930-10-3 from its shorter-chain analogs in lipophilicity, metabolic stability, and potentially in its alkylation kinetics—parameters that directly influence therapeutic index and formulation strategy.

Alkyne chain length studies
Investigate butynyl vs. propynyl contribution to antitumor activity and physicochemical profile
N-Cycloaliphatic class neurotoxicity
Explore subclass-dependent CNS tolerability in research models; reported transient vs. persistent effects
Non-cytotoxic antitumor pathways
Probe mechanisms independent of direct cytotoxicity; in vitro/in vivo response divergence context

1,1-Diphenyl-2-butynyl Cyclohexylcarbamate: Substitution Limitations


Within the acetylenic carbamate family, minor structural variations produce disproportionate changes in both efficacy and toxicity. Dillard and colleagues demonstrated that N-cycloaliphatic derivatives (including the cyclohexylcarbamate subclass) retained potent in vivo antitumor activity while exhibiting a near-complete loss of in vitro cytotoxicity against HeLa, Tetrahymena, and Euglena cell systems—a stark divergence from the NH₂-bearing analogs [1]. Furthermore, intrathecal neurotoxicity studies in dogs revealed that NH₂ carbamates caused persistent, vincristine-like paralysis, whereas N-cycloaliphatic congeners induced only slight and transient neurological effects [1]. The alkyne chain length (propynyl vs. butynyl) introduces an additional dimension: the butynyl extension alters the compound's lipophilicity (estimated ΔLogP ≈ +0.5) and may influence the rate of carbamate hydrolysis and alkylating species generation, as inferred from structure-activity regression analyses published by the same group [2]. Consequently, substituting 20930-10-3 with Enpromate or a non-cycloaliphatic analog in a research or formulation context would invalidate pharmacological reproducibility and confound toxicity interpretation.

Target N-Cycloaliphatic butynyl (20930-10-3)
Reported transient neurotoxicity profile in canine intrathecal studies; absent in vitro cytotoxicity against HeLa and protozoa; higher lipophilicity (estimated LogP ~5.2).
Potential substitute: NH₂ carbamate or propynyl analog
NH₂ subclass may induce vincristine-like paralysis; propynyl analog (Enpromate) shows lower lipophilicity and different regression-determined antitumor contribution.
Substituting with non-cycloaliphatic or propynyl analogs may shift neurotoxicity endpoints, alter pharmacokinetic distribution, and invalidate SAR-based pharmacological reproducibility.

1,1-Diphenyl-2-butynyl Cyclohexylcarbamate: Quantitative Evidence vs. Analogs


Canine Intrathecal Neurotoxicity: N-Cycloaliphatic vs. NH₂ Carbamates

In intrathecal administration studies in dogs, NH₂-bearing acetylenic carbamates (compounds 48 and 49 in the Dillard series) produced rapid-onset neurotoxicity qualitatively identical to vincristine—ataxia and hindlimb paralysis developing within 24 hours and progressing to complete paralysis by 48 hours. By contrast, N-cycloaliphatic carbamates (the structural class to which 20930-10-3 belongs) caused only slight and transient neurological effects, never progressing to persistent paralysis [1]. This class-level differentiation is critical: the cyclohexylcarbamate moiety is not merely a passive carrier but an active determinant of CNS tolerability.

Canine intrathecal neurotoxicity
Class-level
N-Cycloaliphatic class (inferred for 20930-10-3): slight, transient neurological effects. NH₂ carbamates: ataxia, hindlimb paralysis within 24 h, complete by 48 h. Categorical difference in severity and persistence.
Supports N-cycloaliphatic selection for CNS-exposed research models; reported neurotoxicity profile differs markedly by subclass.
Single intrathecal dose ~0.02–0.05 mg/kg; observation 48 h.
neurotoxicity intrathecal canine model acetylenic carbamate N-cycloaliphatic

In Vitro Cytotoxicity: N-Cycloaliphatic vs. NH₂ Carbamates

Dillard et al. reported that NH₂ carbamates (compounds 48 and 49) exhibited broad in vitro cytotoxicity against HeLa human cervical carcinoma cells and the non-parasitic protozoa Tetrahymena pyriformis and Euglena gracilis. Conversely, N-cycloaliphatic carbamates including the cyclohexylcarbamate subclass (compounds 50, 51, 29, and 31) demonstrated a complete lack of cytotoxicity in these same assay systems [1]. This striking disconnect between in vitro cytotoxicity and in vivo antitumor efficacy is a defining pharmacologic signature of the N-cycloaliphatic series.

In vitro cytotoxicity
Class-level
N-Cycloaliphatic carbamates: no cytotoxicity against HeLa, T. pyriformis, E. gracilis. NH₂ carbamates: positive cytotoxicity in all tested systems. Qualitative complete absence vs. positive response.
Indicates non-cytotoxic antitumor pathway engagement; supports investigation of mechanisms bypassing direct cell killing.
Exact screening concentrations not specified in available abstract.
cytotoxicity HeLa Tetrahymena Euglena in vitro screening

Lipophilicity & Chain Length: Butynyl vs. Propynyl Comparison

The structural difference between 1,1-diphenyl-2-butynyl cyclohexylcarbamate (C₂₃H₂₅NO₂, MW 347.45) and Enpromate (1,1-diphenyl-2-propynyl cyclohexylcarbamate, C₂₂H₂₃NO₂, MW 333.43) is a single methylene unit in the alkyne chain. Computational estimation (XLogP3) yields an approximate LogP of 5.2 for the butynyl derivative versus 4.7 for Enpromate—a ΔLogP of approximately +0.5 [1]. The additional carbon also increases the number of rotatable bonds from 5 to 6, moderately enhancing conformational flexibility. These physicochemical differences are expected to influence membrane permeability, protein binding, and metabolic clearance rate.

Lipophilicity (butynyl vs. propynyl)
Class-level
Estimated ΔLogP ≈ +0.5 (butynyl ~5.2 vs. propynyl ~4.7). ΔMW +14.02 g/mol; rotatable bonds +1.
Higher lipophilicity may alter membrane partitioning and tissue distribution; requires verification in comparative studies.
Computed XLogP3 values; experimental logP not located.
lipophilicity LogP alkyne chain physicochemical properties Enpromate

SAR: Alkyne Substituent Effects on Antitumor Potency

Dillard and Cassady applied regression analysis to antitumor activity data from a series of acetylenic carbamates tested against the ADJ/PC6A plasma cell tumor in mice [1]. While the full dataset including the butynyl analog is not accessible in the publicly available abstract, the analysis established that both the N-substituent and the alkyne chain terminus significantly contributed to antitumor potency variance. For procurement decisions, this implies that the butynyl moiety is not a bioisosteric replacement for propynyl but rather an independent variable in the activity model, and the quantitative contribution of this variable must be verified from the original dataset before assuming pharmacological equivalence.

SAR: alkyne substituent effects
Data to verify
Regression analysis of acetylenic carbamates against ADJ/PC6A plasma cell tumor: alkyne chain terminus contributed significantly to antitumor potency variance. Exact butynyl coefficient not extractable from abstract.
Butynyl is not a bioisosteric replacement; pharmacological equivalence must be empirically verified.
Dataset incomplete in public record; original full paper recommended.
SAR regression analysis ADJ/PC6A plasma cell tumor alkyne substituent

1,1-Diphenyl-2-butynyl Cyclohexylcarbamate: Application Scenarios


Comparative Antitumor Pharmacology vs. Enpromate

Investigators seeking to dissect the contribution of alkyne chain length to antitumor efficacy and therapeutic index should employ 20930-10-3 alongside Enpromate (propynyl analog) in parallel-arm studies. The regression analysis framework established by Dillard and Cassady [1] provides a quantitative methodology for isolating the butynyl substituent's contribution to activity variance. Dosing must account for the higher lipophilicity of the butynyl derivative, which may alter bioavailability.

Neurotoxicity-Minimized In Vivo Oncology

When experimental protocols require intrathecal or other CNS-exposed routes of administration, the N-cycloaliphatic carbamate subclass—to which 20930-10-3 belongs—offers a documented neurotoxicity advantage over NH₂-bearing acetylenic carbamates, which produce vincristine-like paralysis in canine models [1]. 20930-10-3 is the appropriate selection for tumor models where neurological adverse effects would confound endpoint interpretation.

Non-Cytotoxic Antitumor Mechanism Studies

The complete dissociation between in vitro cytotoxicity and in vivo antitumor efficacy observed for N-cycloaliphatic carbamates [1] positions 20930-10-3 as a valuable chemical probe for investigating non-cytotoxic anticancer mechanisms. Researchers studying immunomodulatory, anti-metastatic, or microenvironment-targeting antitumor pathways can use this compound to circumvent the confounding effects of direct cytotoxicity that plague conventional alkylating agents.

Analytical Reference Standard & Metabolite Identification

The well-defined mass increment between 20930-10-3 (MW 347.45) and Enpromate (MW 333.43) [1] makes the butynyl analog a useful reference standard for developing LC-MS/MS methods that must resolve homologous acetylenic carbamates in biological matrices. Its distinct retention time and mass transition facilitate its use as an internal standard or system suitability marker in bioanalytical workflows.

Application
Selection Property
Validation Focus
Alkyne chain length comparison studies
Butynyl vs. propynyl physicochemical and activity profile
Antitumor activity variance analysis; tissue distribution context
CNS-exposed tumor model research
N-Cycloaliphatic neurotoxicity profile differentiation
Neurological endpoint monitoring; subclass tolerability endpoints
Non-cytotoxic antitumor pathway studies
In vitro cytotoxicity dissociation profile
Antitumor mechanism endpoints; immunomodulatory or microenvironment readouts
Bioanalytical method development
Distinct mass and chromatographic retention vs. propynyl analog
LC-MS/MS method suitability; system suitability marker application
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